molecular formula C9H8N2O2 B12637647 (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one CAS No. 919110-45-5

(6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one

Cat. No.: B12637647
CAS No.: 919110-45-5
M. Wt: 176.17 g/mol
InChI Key: QWKJVFYAUXVLGN-QMMMGPOBSA-N
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Description

(6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that belongs to the class of oxadiazines. This compound is characterized by a six-membered ring containing one oxygen and two nitrogen atoms. The presence of a phenyl group at the sixth position adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbonyl compounds, followed by cyclization in the presence of dehydrating agents. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired oxadiazine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenyl group and other positions on the oxadiazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one is unique due to its specific arrangement of atoms and the presence of a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

919110-45-5

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

(6S)-6-phenyl-4H-1,3,4-oxadiazin-5-one

InChI

InChI=1S/C9H8N2O2/c12-9-8(13-6-10-11-9)7-4-2-1-3-5-7/h1-6,8H,(H,11,12)/t8-/m0/s1

InChI Key

QWKJVFYAUXVLGN-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2C(=O)NN=CO2

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NN=CO2

Origin of Product

United States

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